molecular formula C10H11BrClNO B578380 4-(3-Bromo-5-chlorophenyl)morpholine CAS No. 1259445-15-2

4-(3-Bromo-5-chlorophenyl)morpholine

Cat. No.: B578380
CAS No.: 1259445-15-2
M. Wt: 276.558
InChI Key: QIPUQUIHTVGPOO-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-chlorophenyl)morpholine is a useful research compound. Its molecular formula is C10H11BrClNO and its molecular weight is 276.558. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Biological Activities

Research has highlighted the diverse biological and pharmacological activities of compounds structurally related to 4-(3-Bromo-5-chlorophenyl)morpholine. For instance, the broader class of chlorogenic acids, which share a phenolic structure with chlorophenyl derivatives, demonstrates significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These compounds have been shown to modulate lipid metabolism and glucose levels, offering therapeutic potential for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Furthermore, morpholine derivatives, possessing the morpholine ring, exhibit a wide range of pharmacological profiles. These include activities as central nervous system stimulators and in lipid and glucose metabolism regulation, highlighting the chemical versatility and potential medicinal applications of morpholine and its derivatives (Asif & Imran, 2019).

Environmental Impact and Toxicology

The environmental impact of chlorophenols, closely related to this compound, has been extensively studied. Chlorophenols generally exhibit moderate toxicity to both mammalian and aquatic life, but their persistence and bioaccumulation potential vary significantly depending on environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental fate and ecological risks associated with chlorophenyl compounds.

Synthetic Applications

On the synthetic front, compounds featuring the morpholine moiety, such as this compound, are integral in the development of various pharmacologically active molecules. The versatility of the morpholine ring allows for the creation of a broad array of derivatives with significant biological activities, highlighting its importance in drug design and synthesis (Mohammed et al., 2015).

Properties

IUPAC Name

4-(3-bromo-5-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPUQUIHTVGPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682195
Record name 4-(3-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259445-15-2
Record name 4-(3-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-chloro-5-fluorobenzene (5.05 g, 24.11 mmol), morpholine (3.15 mL, 36.2 mmol), potassium carbonate (6.66 g, 48.2 mmol), and DMF (45 mL) was stirred at 60° C. for 48 h, then at 110° C. for 24 h. The reaction mixture was concd, and the resulting residue was partitioned between EtOAc and water. The organic phase was dried over magnesium sulfate and concd, affording a crude material that was purified by column chromatography (silica; 0-10% EtOAc in hexanes) to yield 4-(3-bromo-5-chlorophenyl)morpholine as a white amorphous solid. Mass Spectrum (ESI) m/e=276.0 (M+1).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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